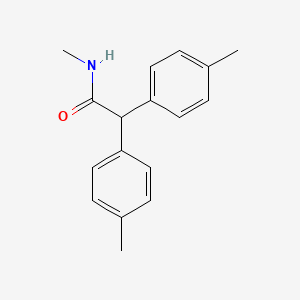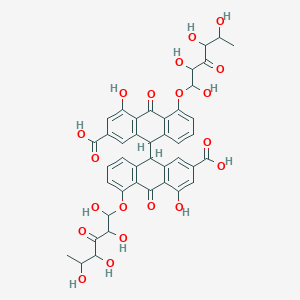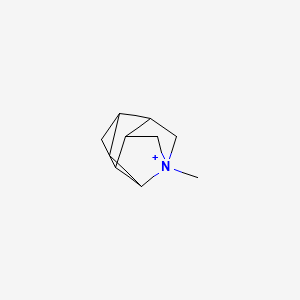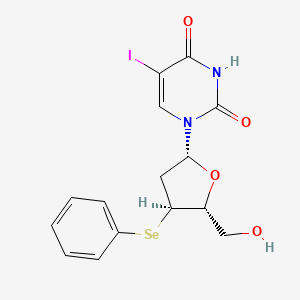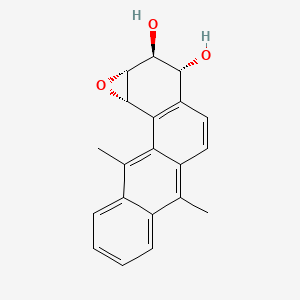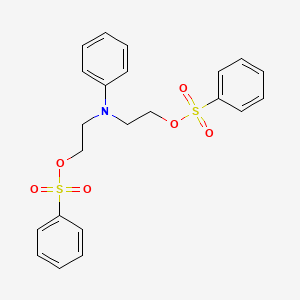
(Phenylimino)diethane-2,1-diyl dibenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylimino)diethane-2,1-diyl dibenzenesulfonate is a chemical compound with the molecular formula C₂₂H₂₃NO₆S₂ and a molecular weight of 461.56 g/mol . This compound is known for its unique structure, which includes a phenylimino group and two benzenesulfonate groups attached to a diethane backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylimino)diethane-2,1-diyl dibenzenesulfonate typically involves the reaction of phenylamine with diethane-2,1-diyl dibenzenesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(Phenylimino)diethane-2,1-diyl dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Hydroxide ions, amines; reactions are conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted phenylimino derivatives
Aplicaciones Científicas De Investigación
(Phenylimino)diethane-2,1-diyl dibenzenesulfonate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of (Phenylimino)diethane-2,1-diyl dibenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- (Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate
- 2,2′-(Phenylazanediyl)bis(1-phenylethan-1-one)
- (2E,2′E)-Dimethyl 2,2′-[(phenylazanediyl)bis(methylene)]bis(3-phenylacrylate)
Uniqueness
(Phenylimino)diethane-2,1-diyl dibenzenesulfonate is unique due to its specific structural features, such as the presence of both phenylimino and benzenesulfonate groupsCompared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial purposes .
Propiedades
Número CAS |
6259-80-9 |
|---|---|
Fórmula molecular |
C22H23NO6S2 |
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
2-[N-[2-(benzenesulfonyloxy)ethyl]anilino]ethyl benzenesulfonate |
InChI |
InChI=1S/C22H23NO6S2/c24-30(25,21-12-6-2-7-13-21)28-18-16-23(20-10-4-1-5-11-20)17-19-29-31(26,27)22-14-8-3-9-15-22/h1-15H,16-19H2 |
Clave InChI |
LIHAQKCOFFGMNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCOS(=O)(=O)C2=CC=CC=C2)CCOS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


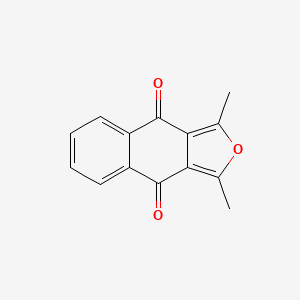
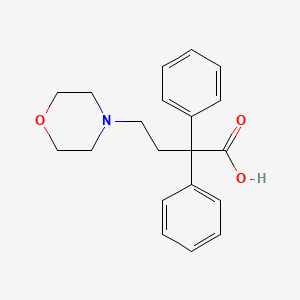
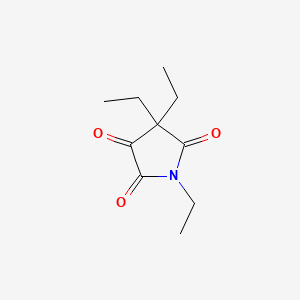
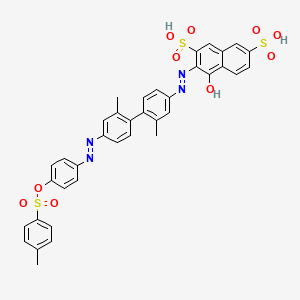
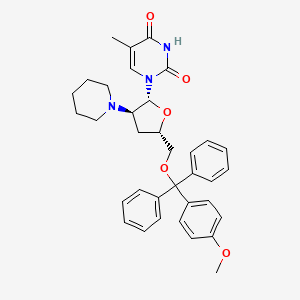
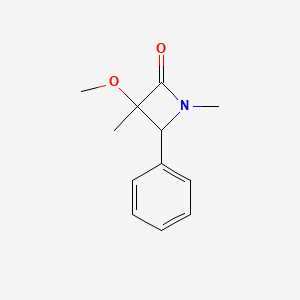
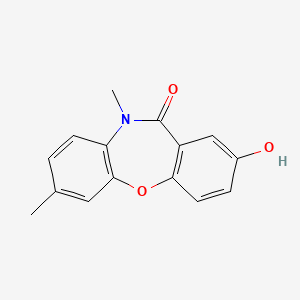
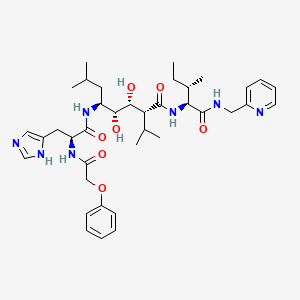
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
